2-Aminoimidazo[1,2-a]pyridin-7-ol
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Overview
Description
2-Aminoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridin-7-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes and isocyanides in the presence of ammonium chloride as a catalyst. This one-pot, three-component reaction is typically carried out in methanol at room temperature, yielding the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often involves scalable and eco-friendly synthetic routes. For instance, metal-free aminophosphonation of imidazo[1,2-a]pyridines in green solvents under open air conditions has been reported. This method is characterized by its mild reaction conditions, ease of operation, and excellent functional group compatibility .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: t-Butyl nitrite (t-BuONO) in acetone is used to introduce a nitroso group.
Aminophosphonation: Tris(pentafluorophenyl)borane (BCF) as a catalyst in green solvents.
Major Products:
Scientific Research Applications
2-Aminoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a fluorescent probe for imaging and detection of metal ions in biological systems.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridin-7-ol involves its interaction with molecular targets through various pathways. For instance, its fluorescent derivatives can bind to metal ions, allowing for their detection and visualization in biological tissues . The compound’s pharmacological effects are mediated by its ability to interact with specific receptors and enzymes, influencing biological processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the amino and hydroxyl groups.
2-Aminoimidazo[1,2-a]pyridine: Similar structure but without the hydroxyl group.
Uniqueness: Its ability to form fluorescent derivatives makes it particularly valuable for imaging and detection purposes .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-amino-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H2 |
InChI Key |
VDNJKMJOLGQFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2=CC1=O)N |
Origin of Product |
United States |
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